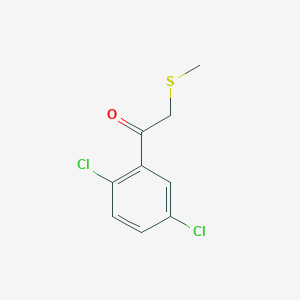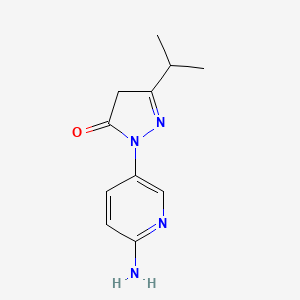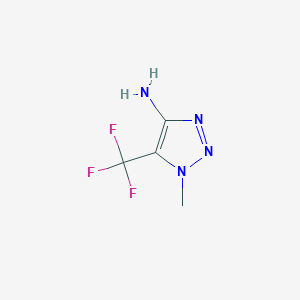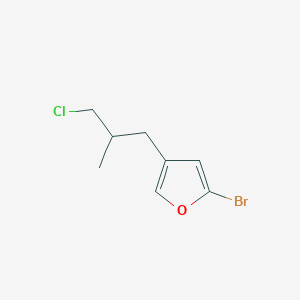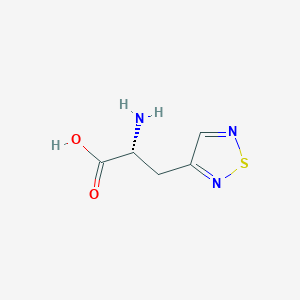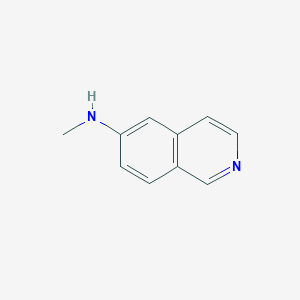
N-methylisoquinolin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methylisoquinolin-6-amine is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methylisoquinolin-6-amine typically involves the N-methylation of isoquinolin-6-amine. One common method is the reaction of isoquinolin-6-amine with formaldehyde and formic acid under reflux conditions. This reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or ruthenium can facilitate the N-methylation process under milder conditions and with higher selectivity .
化学反应分析
Types of Reactions
N-methylisoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylisoquinolin-6-one.
Reduction: It can be reduced to form N-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-methylisoquinolin-6-one.
Reduction: N-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine.
Substitution: Various N-substituted isoquinoline derivatives.
科学研究应用
N-methylisoquinolin-6-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of N-methylisoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .
相似化合物的比较
Similar Compounds
Isoquinolin-6-amine: The parent compound without the N-methyl group.
N-methylisoquinolin-5-amine: A positional isomer with the methyl group at a different position.
N-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: A reduced form of N-methylisoquinolin-6-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group enhances its stability and lipophilicity, making it more suitable for certain applications compared to its non-methylated or differently substituted counterparts .
属性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
N-methylisoquinolin-6-amine |
InChI |
InChI=1S/C10H10N2/c1-11-10-3-2-9-7-12-5-4-8(9)6-10/h2-7,11H,1H3 |
InChI 键 |
XYVPLOUZLJEMQS-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC2=C(C=C1)C=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


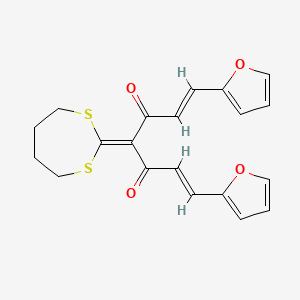


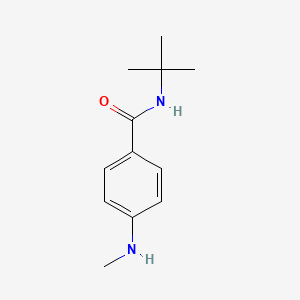


![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)

![4-[2-(tert-Butylsulfanyl)ethyl]piperidine](/img/structure/B13217828.png)
